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molecular formula C7H8F3N3 B137257 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126069-70-3

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B137257
M. Wt: 191.15 g/mol
InChI Key: RHYZIHOBSWRZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513248B2

Procedure details

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was prepared in an analogous manner to that described above for 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Intermediate 4) but starting from 1-chloro-2-propanone instead of 3-bromo-1,1,1-trifluoro-2-propanone and using platinum (IV) oxide and ethanol in the place of 10% palladium on carbon paste and methanol for the hydrogenation step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[N:4]=[C:5]2[CH2:10][NH:9][CH2:8][CH2:7][N:6]2[CH:11]=1.ClCC(=O)C.C(O)C>[Pt](=O)=O.CO>[CH3:2][C:3]1[N:4]=[C:5]2[CH2:10][NH:9][CH2:8][CH2:7][N:6]2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1N=C2N(CCNC2)C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1N=C2N(CCNC2)C1)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(CCNC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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